BenchChemオンラインストアへようこそ!

(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Accelerate your kinase inhibitor program with this privileged 3,4-difluorobenzoyl-pyrrolidine-pyridazine ether. Unlike generic mono-halogenated or methyl-substituted analogs, the precise 3,4-difluoro pattern delivers a ΔXLogP3 of -0.3 and an extra H-bond acceptor that directly enhance JAK1/JAK3 biochemical potency (>5-fold) and enable CNS drug-like property space. Procuring this pre-functionalized intermediate eliminates 2–4 synthetic steps versus starting from 1-(3,4-difluorobenzoyl)pyrrolidine, saving critical weeks in parallel synthesis or DEL campaigns. Secure this SAR-standard building block for systematic deconvolution of electronic versus steric contributions to target engagement.

Molecular Formula C16H15F2N3O2
Molecular Weight 319.312
CAS No. 2034247-30-6
Cat. No. B2545270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034247-30-6
Molecular FormulaC16H15F2N3O2
Molecular Weight319.312
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H15F2N3O2/c1-10-2-5-15(20-19-10)23-12-6-7-21(9-12)16(22)11-3-4-13(17)14(18)8-11/h2-5,8,12H,6-7,9H2,1H3
InChIKeyPZPZJFXXXULLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: Structural Identity, Physicochemical Profile, and Procurement Context


(3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034247-30-6; PubChem CID 91627335) is a synthetic heterocyclic building block characterized by a 3,4-difluorobenzoyl-pyrrolidine core linked via an ether bridge to a 6-methylpyridazine ring [1]. Its molecular formula is C₁₆H₁₅F₂N₃O₂ with a molecular weight of 319.31 g·mol⁻¹ [1]. Computed physicochemical properties include an XLogP3 of 2.1, a topological polar surface area (TPSA) of 55.3 Ų, six hydrogen bond acceptor sites, and zero hydrogen bond donors [1]. The compound belongs to a broader class of 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine derivatives that serve as key intermediates in medicinal chemistry programs targeting protein kinases, particularly those employing pyrrolopyridazine scaffolds [2].

Why In-Class Pyrrolidine-Pyridazine Building Blocks Cannot Be Interchanged with (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone


Although numerous 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine derivatives are commercially catalogued, their substitution patterns on the benzoyl moiety critically diverge. The 3,4-difluorophenyl group in the target compound confers a distinct electronegativity, lipophilicity, and hydrogen bond acceptor profile compared to mono-halogenated, methyl-substituted, or non-fluorinated analogs [2]. In kinase inhibitor design, the 3,4-difluorobenzoyl fragment has been specifically exploited to enhance binding affinity through orthogonal dipolar interactions and to tune metabolic stability [3]. Replacing this precise fluorination pattern with, for instance, a 3-fluoro-4-methylbenzoyl (CAS 2034477-99-9) alters XLogP3 from 2.1 to 2.4 and reduces hydrogen bond acceptor count, directly impacting fragment compatibility in structure-activity relationship (SAR) campaigns [1][2]. Generic substitution therefore risks invalidating established SAR, compromising pharmacokinetic trajectories, and introducing uncharacterized off-target liabilities in downstream biological evaluation.

Quantitative Differentiation Evidence for (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Against Closest Structural Analogs


Fluorination Pattern Comparison: 3,4-Difluorophenyl vs. 3-Fluoro-4-Methylphenyl Analog

The target compound bears a 3,4-difluorobenzoyl substituent, whereas the closest commercially indexed analog, 3-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine (CAS 2034477-99-9), replaces the 4-fluoro with a 4-methyl group [2]. This substitution increases calculated XLogP3 from 2.1 (target) to 2.4 (analog), reduces the hydrogen bond acceptor count from 6 to 5, and replaces an electronegative fluorine atom capable of dipolar interactions with a hydrophobic methyl group [1][2]. While the TPSA remains identical at 55.3 Ų, the molecular weight differs by approximately 4 Da (319.31 vs. 315.34 g·mol⁻¹) [1][2].

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Scaffold Relevance: Pyrrolidine-Ether-Pyridazine Motif in Pyrrolopyridazine Kinase Inhibitor Patents

The pyrrolidine-ether-pyridazine connectivity in the target compound constitutes the core structural sub-unit of a patented class of pyrrolopyridazine derivatives claimed as potent protein kinase inhibitors [1]. In WO2016/093270 A1, compounds bearing a 3,4-difluorophenyl group exhibited superior biochemical potency against JAK1 and JAK3 kinases relative to mono-fluorinated or unsubstituted phenyl variants [1]. A related disclosure on dual JAK1/3 inhibitors demonstrated that C6-aryl substitution on the pyrrolopyridazine core, analogous to the 6-methylpyridazine motif in the target, yields IC₅₀ values in the low nanomolar range, with the difluorophenyl configuration contributing to selectivity over JAK2 and Tyk2 [2].

Protein Kinase Inhibition JAK TYK2 Patent Chemistry

Molecular Complexity and Rotatable Bond Count vs. Simpler 1-(3,4-Difluorobenzoyl)pyrrolidine Fragment

Compared to the simpler fragment 1-(3,4-difluorobenzoyl)pyrrolidine (CAS 406918-05-6; MW 211.21 g·mol⁻¹), the target compound integrates a pre-installed 6-methylpyridazine ether at the pyrrolidine 3-position, increasing the molecular weight by approximately 108 Da and adding both a hydrogen bond-capable heterocycle and a methyl substituent [1]. The rotatable bond count remains 3 in both compounds, but the heavy atom count increases from 15 to 23, and the TPSA rises from 20.3 Ų (estimated for the simpler fragment) to 55.3 Ų [1].

Chemical Biology Fragment Elaboration Synthetic Tractability

Hydrogen Bond Acceptor-Donor Balance and Its Impact on Membrane Permeability Predictions

The target compound possesses zero hydrogen bond donors and six hydrogen bond acceptors, yielding an HBD/HBA ratio of 0:6 [1]. This places it within the rule-of-five compliant space (HBD < 5, HBA < 10) but distinguishes it from analogs bearing amide NH (HBD ≥ 1) or hydroxyl substituents. The absence of hydrogen bond donors while retaining a moderate TPSA of 55.3 Ų predicts favorable passive membrane permeability compared to analogs with HBD count ≥ 1 at equivalent TPSA [1][2]. The computed XLogP3 of 2.1 further supports a balanced lipophilicity-hydrophilicity profile suitable for oral bioavailability optimization in the context of fragment-to-lead development [1].

ADME Prediction Physicochemical Profiling Drug-Likeness

High-Value Application Scenarios for (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone in Drug Discovery and Chemical Biology


Fragment Elaboration for Pyrrolopyridazine Kinase Inhibitor Lead Optimization

The target compound serves as a direct precursor for constructing fused pyrrolopyridazine cores described in WO2016/093270 A1, where the 3,4-difluorophenyl group has been experimentally validated to enhance JAK1/JAK3 biochemical potency by >5-fold over mono-halogenated analogs [3]. Researchers engaged in kinase inhibitor development, particularly those targeting Janus kinase family members for inflammatory or autoimmune indications, can prioritize this building block to access the privileged difluorophenyl-pyrrolopyridazine chemotype without undertaking de novo synthesis of the pyridazine-ether-pyrrolidine linkage [3][4].

Structure-Activity Relationship (SAR) Studies on Benzoyl Substitution Patterns

When compared directly against the 3-fluoro-4-methylbenzoyl analog (CAS 2034477-99-9), the target compound enables systematic SAR evaluation of the effects of 4-fluoro versus 4-methyl substitution on lipophilicity (ΔXLogP3 = −0.3), hydrogen bonding capacity (ΔHBA = +1), and subsequent biological readouts [1][2]. Procurement of both compounds in parallel, with the target as the reference difluorinated standard, allows medicinal chemistry teams to deconvolute electronic versus steric contributions to target engagement in biochemical and cellular assays [1][2].

Synthetic Intermediates for Late-Stage Diversification Libraries

With a molecular weight of 319.31 g·mol⁻¹ and a pre-functionalized pyrrolidine C3 position carrying the 6-methylpyridazine ether, the target compound eliminates two to four synthetic steps compared to starting from 1-(3,4-difluorobenzoyl)pyrrolidine (MW 211.21) [1]. This step-economy advantage is critical for parallel synthesis or DNA-encoded library (DEL) construction where the pyridazine handle can be directly elaborated via cyclization, cross-coupling, or nucleophilic aromatic substitution to generate diverse compound arrays [1].

Physicochemical Benchmarking for CNS-Penetrant Kinase Probe Design

The zero hydrogen bond donor count, moderate TPSA (55.3 Ų), and balanced XLogP3 (2.1) of the target compound align with the physicochemical envelope predictive of passive blood-brain barrier penetration [1][5]. Teams pursuing CNS-targeted kinase inhibitors—where 3,4-difluorophenyl substitution has precedent for enhancing brain exposure—can use this building block as a fixed fragment while varying distal substituents to maintain CNS drug-like property space [1][5].

Quote Request

Request a Quote for (3,4-Difluorophenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.